Cas no 2248307-66-4 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methoxy-2-[2-(trifluoromethyl)phenyl]acetate)
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methoxy-2-[2-(trifluoromethyl)phenyl]acetate Chemical and Physical Properties
Names and Identifiers
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- EN300-6521296
- 2248307-66-4
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methoxy-2-[2-(trifluoromethyl)phenyl]acetate
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- Inchi: 1S/C18H12F3NO5/c1-26-14(12-8-4-5-9-13(12)18(19,20)21)17(25)27-22-15(23)10-6-2-3-7-11(10)16(22)24/h2-9,14H,1H3
- InChI Key: FYSWLFCTTVYGNP-UHFFFAOYSA-N
- SMILES: FC(C1C=CC=CC=1C(C(=O)ON1C(C2C=CC=CC=2C1=O)=O)OC)(F)F
Computed Properties
- Exact Mass: 379.06675697g/mol
- Monoisotopic Mass: 379.06675697g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 27
- Rotatable Bond Count: 5
- Complexity: 584
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 72.9Ų
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methoxy-2-[2-(trifluoromethyl)phenyl]acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6521296-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methoxy-2-[2-(trifluoromethyl)phenyl]acetate |
2248307-66-4 | 95.0% | 0.05g |
$780.0 | 2025-03-14 | |
| Enamine | EN300-6521296-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methoxy-2-[2-(trifluoromethyl)phenyl]acetate |
2248307-66-4 | 95.0% | 0.1g |
$817.0 | 2025-03-14 | |
| Enamine | EN300-6521296-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methoxy-2-[2-(trifluoromethyl)phenyl]acetate |
2248307-66-4 | 95.0% | 0.25g |
$855.0 | 2025-03-14 | |
| Enamine | EN300-6521296-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methoxy-2-[2-(trifluoromethyl)phenyl]acetate |
2248307-66-4 | 95.0% | 0.5g |
$891.0 | 2025-03-14 | |
| Enamine | EN300-6521296-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methoxy-2-[2-(trifluoromethyl)phenyl]acetate |
2248307-66-4 | 95.0% | 1.0g |
$928.0 | 2025-03-14 | |
| Enamine | EN300-6521296-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methoxy-2-[2-(trifluoromethyl)phenyl]acetate |
2248307-66-4 | 95.0% | 2.5g |
$1819.0 | 2025-03-14 | |
| Enamine | EN300-6521296-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methoxy-2-[2-(trifluoromethyl)phenyl]acetate |
2248307-66-4 | 95.0% | 5.0g |
$2692.0 | 2025-03-14 | |
| Enamine | EN300-6521296-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methoxy-2-[2-(trifluoromethyl)phenyl]acetate |
2248307-66-4 | 95.0% | 10.0g |
$3992.0 | 2025-03-14 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methoxy-2-[2-(trifluoromethyl)phenyl]acetate Related Literature
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methoxy-2-[2-(trifluoromethyl)phenyl]acetate
1,3-Dioxo-2,3-Dihydro-1H-Isoindol-2-Yl 2-Methoxy-2-[2-(Trifluoromethyl)Phenyl]Acetate: A Comprehensive Overview
The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methoxy-2-[2-(trifluoromethyl)phenyl]acetate (CAS No. 2248307-66-4) is a highly specialized organic molecule with significant potential in various fields of chemical research and application. This compound belongs to the class of isoindole derivatives, which have been extensively studied for their unique structural properties and bioactivity. The molecule's structure is characterized by a 1,3-dioxo isoindole ring system and a methoxy-substituted acetate group attached to a trifluoromethylphenyl moiety. These structural features contribute to its distinct chemical reactivity and biological activity.
Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound through multi-step reactions involving advanced coupling techniques and selective oxidation processes. The synthesis of 1,3-dioxo isoindole derivatives has been a focal point of research due to their role as intermediates in the production of bioactive compounds. For instance, studies have shown that these derivatives can serve as building blocks for the development of novel pharmaceutical agents targeting specific molecular pathways.
The trifluoromethylphenyl group in the molecule introduces significant electronic effects, enhancing the compound's stability and reactivity. This group is particularly valuable in medicinal chemistry as it can modulate the pharmacokinetic properties of drugs, such as absorption and metabolism. Recent research has highlighted the importance of trifluoromethylated aromatic compounds in drug design, where they are often used to improve drug efficacy and reduce toxicity.
One of the most promising applications of this compound lies in its potential use as a precursor in the synthesis of advanced materials. The methoxy-substituted acetate group provides versatile functionalization options, making it suitable for incorporation into polymers or other polymeric systems. For example, researchers have explored the use of similar acetate derivatives in the development of stimuli-responsive materials that can respond to external stimuli such as temperature or pH changes.
In addition to its synthetic applications, this compound has shown remarkable bioactivity in preliminary assays. Studies conducted on related isoindole derivatives have demonstrated their ability to inhibit key enzymes involved in inflammatory pathways, suggesting potential applications in anti-inflammatory drug development. The integration of the trifluoromethylphenyl group further enhances these bioactive properties by increasing molecular rigidity and improving binding affinity to target proteins.
From an environmental perspective, the synthesis and application of this compound are being carefully evaluated to ensure sustainability and minimal ecological impact. Researchers are exploring greener synthetic routes that minimize waste generation and reduce energy consumption. These efforts align with global initiatives aimed at promoting environmentally friendly chemical practices.
In conclusion, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-Yl 2-Methoxy-2-[2-(Trifluoromethyl)Phenyl]Acetate (CAS No. 2248307-66-4) represents a cutting-edge molecule with diverse applications across multiple disciplines. Its unique structure and functional groups make it an invaluable tool for advancing chemical research and innovation. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play a pivotal role in shaping future advancements in materials science and medicinal chemistry.
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